N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-cyclobutyl-2-oxopyridine-3-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-cyclobutyl-2-oxopyridine-3-carboxamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a cyclobutyl ring, and a pyridine carboxamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-cyclobutyl-2-oxopyridine-3-carboxamide;hydrochloride typically involves multiple steps, including the formation of the fluorophenyl intermediate, the cyclobutyl ring, and the final coupling with the pyridine carboxamide. Common synthetic routes may involve:
Formation of the Fluorophenyl Intermediate:
Cyclobutyl Ring Formation: The cyclobutyl ring can be synthesized through cyclization reactions, often involving cyclobutane derivatives.
Coupling with Pyridine Carboxamide: The final step involves coupling the fluorophenyl and cyclobutyl intermediates with the pyridine carboxamide under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-cyclobutyl-2-oxopyridine-3-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-cyclobutyl-2-oxopyridine-3-carboxamide;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-cyclobutyl-2-oxopyridine-3-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
N-[[4-(Aminomethyl)phenyl]methyl]-1-cyclobutyl-2-oxopyridine-3-carboxamide: Lacks the fluorine atom, which may affect its biological activity and chemical properties.
N-[[4-(Aminomethyl)-2-chlorophenyl]methyl]-1-cyclobutyl-2-oxopyridine-3-carboxamide: Contains a chlorine atom instead of fluorine, which may result in different reactivity and potency.
Uniqueness
The presence of the fluorine atom in N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-cyclobutyl-2-oxopyridine-3-carboxamide;hydrochloride imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and therapeutic potential compared to similar compounds.
Properties
IUPAC Name |
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-1-cyclobutyl-2-oxopyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2.ClH/c19-16-9-12(10-20)6-7-13(16)11-21-17(23)15-5-2-8-22(18(15)24)14-3-1-4-14;/h2,5-9,14H,1,3-4,10-11,20H2,(H,21,23);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIMDCWOSWGLNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=CC=C(C2=O)C(=O)NCC3=C(C=C(C=C3)CN)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.